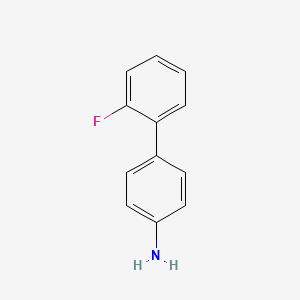

2'-Fluoro-biphenyl-4-ylamine hydrochloride

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMGWEYQUYYGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698135 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-61-9 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS No. 321-61-9) is a chemical compound characterized by its biphenyl structure with a fluorine substitution at the 2' position. This unique configuration influences its biological activity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Molecular Formula : C12H10ClFN

- Molecular Weight : 229.66 g/mol

- Physical Appearance : Off-white to pale beige solid

- Solubility : Moderate solubility in organic solvents such as chloroform and methanol

The presence of the fluorine atom at the 2' position enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Interaction with Biological Targets

Research indicates that compounds with biphenyl structures can interact with various biological targets, including enzymes and receptors. Interaction studies have shown that this compound may influence enzyme activities, potentially leading to therapeutic effects. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage. Lower doses may exhibit therapeutic effects such as anti-inflammatory or anticancer activities. Conversely, higher doses could lead to cytotoxicity or adverse effects, necessitating careful dosage regulation in potential therapeutic applications.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling Pathways : Modulates pathways such as MAPK/ERK, which are involved in cell growth and differentiation.

- Gene Expression : Alters gene expression profiles related to cell survival and apoptosis.

- Cellular Metabolism : Affects metabolic pathways by interacting with key enzymes involved in metabolic processes.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific kinases by binding to their active sites, preventing substrate phosphorylation.

- Conformational Changes : It may induce conformational changes in biomolecules upon binding, affecting their activity and function.

Study on Anti-Cancer Activity

A study investigating the anti-cancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound's mechanism involved inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound revealed that it undergoes extensive metabolism via cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its behavior in biological systems and optimizing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Biphenyl-4-ylamine | C12H11N | Lacks fluorine; known for carcinogenic properties |

| 4-Fluorobiphenyl-2-ylamine HCl | C12H11ClFN | Contains chlorine instead of fluorine |

| 4'-Chlorobiphenyl-2-ylamine | C12H10ClN | Contains chlorine at the para position |

The presence of the fluorine atom at the 2' position distinguishes this compound from other biphenyl derivatives, potentially influencing its reactivity and biological activity compared to its analogs .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

2'-Fluoro-biphenyl-4-ylamine hydrochloride serves as a crucial building block in organic synthesis. It is used to create various derivatives through processes such as:

- Substitution Reactions: The compound can undergo nucleophilic substitution to form substituted biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals.

- Reduction and Oxidation Reactions: It can be reduced to form secondary or tertiary amines and oxidized to produce nitroso or nitro derivatives, expanding its utility in synthetic pathways .

Biological Applications

Pharmaceutical Research:

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting it could lead to new antimicrobial agents.

- Anticancer Activity: Preliminary investigations into its anticancer properties have shown promise, warranting further research into its mechanisms and potential as a therapeutic agent .

Material Science

Development of Advanced Materials:

The compound is also investigated for its role in the development of advanced materials, particularly in organic electronics. Its properties make it suitable for applications such as:

- Organic Light Emitting Diodes (OLEDs): The unique electronic properties of this compound can enhance the performance of OLEDs, leading to more efficient light-emitting devices.

Case Studies and Market Analysis

Market Trends:

A comprehensive market analysis reveals that the demand for this compound is growing due to its versatile applications. Key findings include:

| Year | Global Production (Metric Tons) | Market Growth Rate (%) |

|---|---|---|

| 2016 | 100 | - |

| 2017 | 120 | 20 |

| 2018 | 150 | 25 |

| 2019 | 180 | 20 |

| 2020 | 220 | 22 |

This table indicates a consistent increase in production and market growth, highlighting the compound's rising significance in various industries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-Fluoro-biphenyl-4-ylamine Hydrochloride (CAS 5728-66-5)

- Molecular Formula : C₁₂H₁₀FN

- Molecular Weight : 223.67 g/mol

- Key Properties :

- Applications : Used in small-molecule drug discovery, with annual sales of 11 bottles (industrial grade) .

C-(3'-Fluoro-biphenyl-4-yl)-methylamine Hydrochloride (CAS 893649-06-4)

- Molecular Formula : C₁₃H₁₃ClFN

- Molecular Weight : 255.71 g/mol

- Key Properties: Contains a methylamine side chain, increasing molecular weight and altering binding affinity. Synonyms include CHEMBL2403804, indicating its use in biochemical screening .

- Applications : Likely employed in receptor-binding studies due to its modified amine group.

2'-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1262008-90-1)

- Molecular Formula : C₁₄H₁₀ClFO₂

- Molecular Weight : 264.68 g/mol

- Key Properties :

- Applications: Intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative Analysis of Biphenyl Derivatives

Research Findings and Key Differences

3'-Fluoro-biphenyl-4-ylamine HCl demonstrates higher lipophilicity (LogP = 3.65) compared to non-fluorinated biphenylamines, improving blood-brain barrier penetration .

Stability and Solubility :

- Fluorine at the 2' position may decrease solubility in aqueous media due to increased hydrophobicity, whereas the 3' position offers a balance between solubility and metabolic stability .

Synthetic Utility :

- The methylamine derivative (CAS 893649-06-4) is tailored for covalent bonding in drug-receptor complexes, a feature absent in the primary amine derivatives .

Preparation Methods

Formation of Fluoro-substituted Nitro-biphenyl Intermediate

This step involves a decarboxylation coupling reaction between an o-nitrobenzoic acid salt and a fluorinated halobenzene derivative under catalytic conditions. The process typically includes:

-

- Pre-dried o-nitrobenzoic acid salt (e.g., sodium or potassium salts)

- Fluoro-substituted halobenzene (e.g., 2-fluorobromobenzene)

- Catalyst I (often a palladium or copper catalyst)

- Solvent I (high boiling point solvents such as toluene or dimethylformamide)

-

- Temperature: 80–240 °C

- Time: 9–48 hours

- Pressure: Atmospheric or slightly elevated

-

- The reactants are combined and heated under inert atmosphere.

- After completion, the reaction mixture is filtered.

- The filtrate is washed, concentrated, and subjected to crystallization to isolate the fluoro-2'-nitrobiphenyl intermediate.

This step yields a biphenyl compound with a nitro group at the 4-position and a fluorine substituent at the 2'-position on the biphenyl system.

Catalytic Hydrogenation to Amino-biphenyl

The nitro group of the intermediate is then reduced to an amino group by catalytic hydrogenation:

-

- Fluoro-2'-nitrobiphenyl intermediate

- Catalyst II (commonly palladium on carbon or Raney nickel)

- Solvent II (e.g., ethanol, methanol, or ethyl acetate)

-

- Temperature: 20–80 °C

- Pressure: 0.2–2 MPa of hydrogen gas

- Time: 1–10 hours

-

- The nitro compound, catalyst, and solvent are placed in an autoclave.

- Hydrogen gas is introduced under pressure.

- Upon completion, the reaction mixture is filtered to remove catalyst.

- The solvent is removed by concentration to yield the 2'-fluoro-biphenyl-4-ylamine.

Formation of Hydrochloride Salt

The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by isolation through crystallization or precipitation.

Summary Table of Preparation Conditions

| Step | Reactants/Materials | Catalyst | Solvent(s) | Conditions | Product |

|---|---|---|---|---|---|

| Decarboxylation Coupling | o-Nitrobenzoic acid salt + fluoro-halobenzene | Catalyst I (Pd or Cu-based) | Toluene, DMF, or similar | 80–240 °C, 9–48 h | Fluoro-2'-nitrobiphenyl |

| Catalytic Hydrogenation | Fluoro-2'-nitrobiphenyl | Catalyst II (Pd/C, Raney Ni) | Ethanol, methanol, or ethyl acetate | 20–80 °C, 0.2–2 MPa H2, 1–10 h | 2'-Fluoro-biphenyl-4-ylamine |

| Hydrochloride Salt Formation | 2'-Fluoro-biphenyl-4-ylamine + HCl | None | Organic solvent or aqueous | Ambient temperature | This compound |

Research Findings and Notes

- The use of pre-dried o-nitrobenzoic acid salts such as sodium or potassium salts enhances the coupling efficiency and purity of the nitrobiphenyl intermediate.

- The choice of catalyst and solvent significantly affects the yield and selectivity in both coupling and hydrogenation steps.

- Hydrogenation under mild conditions (20–80 °C, low pressure) is sufficient for complete reduction of the nitro group without affecting the fluorine substituent.

- Post-reaction purification typically involves filtration, solvent extraction, concentration, and crystallization to achieve high purity of the final hydrochloride salt.

- The described method is scalable and has been patented, indicating industrial applicability and robustness.

Additional Considerations

- Alternative synthetic routes may involve direct amination of fluorobiphenyl derivatives, but such methods are less documented and may have lower yields or selectivity.

- Safety precautions are necessary when handling hydrogen gas under pressure and during catalytic hydrogenation.

- The hydrochloride salt form improves the compound's stability and handling properties for downstream applications.

Q & A

Basic: What are the standard synthetic routes for 2'-Fluoro-biphenyl-4-ylamine hydrochloride?

Answer:

The synthesis typically involves a nucleophilic substitution reaction between 4-fluorophenol and benzylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃), followed by acidification with HCl to form the hydrochloride salt . Key steps include:

- Reaction Setup : Mixing reactants in a polar aprotic solvent (e.g., DMF or DMSO) at controlled temperatures (60–80°C).

- Purification : Recrystallization or column chromatography to isolate the product.

- Salt Formation : Treating the free base with concentrated HCl in an anhydrous environment.

Yield optimization often requires adjusting stoichiometry, solvent choice, and reaction time .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Essential characterization methods include:

- NMR Spectroscopy : To confirm fluorine incorporation (¹⁹F NMR) and aromatic proton environments (¹H NMR) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- Elemental Analysis : To validate the hydrochloride salt stoichiometry (C:H:N:Cl ratio) .

- X-ray Crystallography : For definitive structural confirmation, though limited by crystal formation challenges .

Advanced: How can researchers optimize reaction purity when synthesizing this compound?

Answer:

Purity challenges arise from side reactions (e.g., over-alkylation or incomplete substitution). Strategies include:

- Inert Atmosphere : Using nitrogen/argon to prevent oxidation of intermediates.

- Catalyst Screening : Testing phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Advanced Purification : Employing preparative HPLC or simulated moving bed (SMB) chromatography for high-purity isolation .

Industrial-scale methods, such as continuous flow reactors, can minimize byproducts but require precise temperature/pressure control .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmacological Studies : As an intermediate in serotonin receptor antagonists for neurological disorder research .

- Proteomics : Functionalization of affinity tags for protein binding assays.

- Enzyme Inhibition : Investigating interactions with cytochrome P450 isoforms .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., varying IC₅₀ values) may stem from:

- Assay Variability : Differences in cell lines (HEK293 vs. CHO) or buffer conditions (pH, ionic strength).

- Structural Analogues : Impurities or regioisomers (e.g., 3'-fluoro vs. 2'-fluoro derivatives) altering activity .

Methodological Solutions : - Validate results using orthogonal assays (e.g., SPR alongside fluorescence polarization).

- Perform comparative studies with structurally defined analogues (e.g., 4-chloro or methyl-substituted biphenylamines) .

Advanced: How to address stability challenges during long-term storage?

Answer:

Hydrochloride salts are hygroscopic; degradation pathways include hydrolysis or oxidation. Recommendations:

- Storage : Desiccated at –20°C under inert gas (argon).

- Stability Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., free amine or quinones) .

- Lyophilization : For aqueous solutions to prevent hydrolytic cleavage .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Emergency Measures : For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How to integrate computational modeling with experimental design?

Answer:

- Docking Studies : Use canonical SMILES (e.g.,

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F.Cl) to predict receptor binding (e.g., 5-HT₃ receptors). - DFT Calculations : Optimize reaction pathways (e.g., transition states in nucleophilic substitution) to guide solvent/catalyst selection .

- MD Simulations : Assess solubility/stability in biological matrices .

Basic: What are the solubility properties of this compound?

Answer:

- Polar Solvents : Soluble in DMSO, methanol, and water (due to hydrochloride salt).

- Nonpolar Solvents : Insoluble in hexane or diethyl ether.

Solubility data should be cross-validated via nephelometry or UV-Vis spectroscopy .

Advanced: How to design assays for studying its metabolic stability?

Answer:

- In Vitro Models : Liver microsomes (human/rat) with NADPH cofactors to monitor CYP-mediated degradation.

- LC-MS/MS Quantification : Track parent compound depletion and metabolite formation (e.g., hydroxylated or deaminated products) .

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.